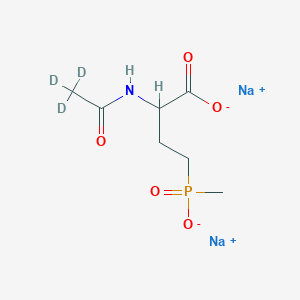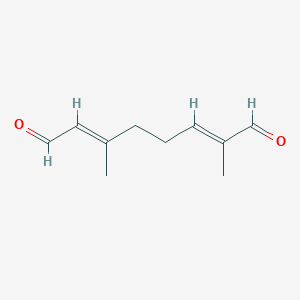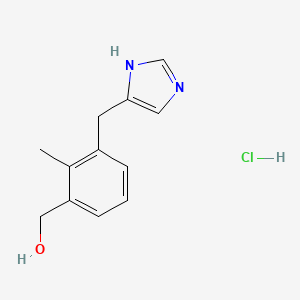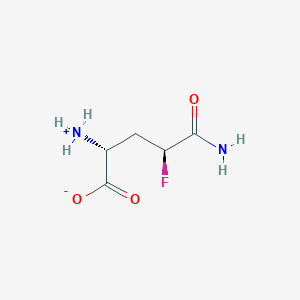
N-Acetyl Glufosinate-d3 Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Glufosinate-d3 Disodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of glufosinate, a widely used herbicide. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
作用机制
Target of Action
N-Acetyl Glufosinate-d3 Disodium Salt is a labelled salt of N-Acetyl Glufosinate . The primary target of N-Acetyl Glufosinate is glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This enzyme plays a crucial role in nitrogen metabolism in plants.
Pharmacokinetics
As a polar compound with a molecular weight of 27015 , it is expected to have low absorption and bioavailability. Its distribution within the plant and its metabolism and excretion would depend on the plant’s physiological characteristics.
生化分析
Biochemical Properties
N-Acetyl Glufosinate-d3 Disodium Salt plays a crucial role in biochemical reactions, particularly in the study of herbicide metabolism. It interacts with various enzymes and proteins involved in the detoxification and degradation of herbicides. The compound is known to inhibit glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia, which is toxic to cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It disrupts cell function by inhibiting glutamine synthetase, leading to an increase in ammonia levels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress and apoptosis in plant cells, which can lead to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glutamine synthetase. By binding to the active site of the enzyme, the compound prevents the conversion of glutamate and ammonia to glutamine. This inhibition results in the accumulation of ammonia, which disrupts cellular processes and leads to cell death. Additionally, the compound may interact with other biomolecules, such as proteins and nucleic acids, to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent inhibition of glutamine synthetase and accumulation of ammonia. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of glutamine synthetase and slight increases in ammonia levels. At high doses, the compound can cause severe toxicity, leading to significant disruption of cellular processes and cell death. Toxic effects observed at high doses include oxidative stress, apoptosis, and damage to vital organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the detoxification and degradation of herbicides. The compound interacts with enzymes such as glutamine synthetase and other detoxifying enzymes to facilitate the breakdown of glufosinate. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it inhibits glutamine synthetase. It may also be directed to other compartments, such as the mitochondria and chloroplasts, through targeting signals and post-translational modifications. These localizations can influence the compound’s effectiveness and impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glufosinate-d3 Disodium Salt involves the acetylation of glufosinate with deuterium-labeled acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Acetylation: Glufosinate is reacted with deuterium-labeled acetic anhydride in the presence of a catalyst.
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.
Conversion to Disodium Salt: The purified N-Acetyl Glufosinate-d3 is then converted to its disodium salt form by reacting with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale acetylation reactions are carried out in industrial reactors.
Purification: Industrial-scale chromatography or crystallization techniques are used for purification.
Formulation: The final product is formulated into a stable disodium salt for distribution and use.
化学反应分析
Types of Reactions: N-Acetyl Glufosinate-d3 Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent glufosinate form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of N-Acetyl Glufosinate-d3.
Reduction: Glufosinate and its derivatives.
Substitution: Various substituted acetyl derivatives.
科学研究应用
N-Acetyl Glufosinate-d3 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Employed in metabolic studies to trace the fate of glufosinate in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development and testing of herbicides and related agrochemicals.
相似化合物的比较
Glufosinate: The parent compound, widely used as a herbicide.
N-Acetyl Glufosinate: The non-deuterated form of the compound.
Other Isotope-Labeled Herbicides: Compounds like N-Acetyl Glufosinate-d3 with different isotopic labels.
Uniqueness: N-Acetyl Glufosinate-d3 Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This isotopic substitution makes it particularly valuable in research applications where precise tracking of the compound is required .
属性
IUPAC Name |
disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGHOPHLLPFJZ-GXXYEPOPSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNa2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





